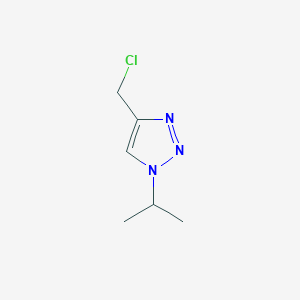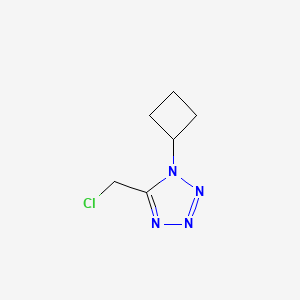
3-(Ethylamino)-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances and the type of reactions it undergoes .Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and stability .Aplicaciones Científicas De Investigación
Phenolic compounds are known for their chemopreventive properties and have been used against human cancers . They have been identified as potential anticancer agents due to their inhibitory effects on the Nrf2 signaling pathway . The transcription factor Nrf2 plays a crucial role in the cytoprotective response against oxidative stress, including cancer growth and progression and therapy resistance . Therefore, inhibitors of Nrf2, such as phenolic compounds, are new targets to be studied .
The information about the role of phenolic compounds as potential anticancer agents was collected from electronic scientific databases such as PubMed/MedLine, Web of Science, Scopus, Google Scholar, ScienceDirect, and SciFinder .
- 3-Ethylamino-4-methylphenol, a compound similar to “3-(Ethylamino)-1,1,1-trifluoropropan-2-ol”, has been used in the synthesis of rhodol . Rhodol is a fluorescent dye used in various biological research applications . The synthesis involves a condensation reaction with 2-(2,4-dihydroxybenzoyl)benzoic acid .
- Silanes, which have a similar structure to “3-(Ethylamino)-1,1,1-trifluoropropan-2-ol”, can be used in industrial applications for mineral surface treatment, architectural coatings, water-repellants, and release coatings . They can also help increase mechanical properties, provide additional crosslinking, improve dispersions, and enhance adhesion between surfaces .
Chemical Synthesis
Industrial Applications
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(ethylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO/c1-2-9-3-4(10)5(6,7)8/h4,9-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZHIEFIHACQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylamino)-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)






![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)


![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)